4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Description
4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 2-oxoazetidinone (β-lactam) ring substituted with two methyl groups at the 3-position. This compound combines the aromatic carboxylic acid moiety with a four-membered lactam ring, which is notable for its steric and electronic properties. Such structures are frequently explored in medicinal chemistry due to the β-lactam's role in antibiotic activity and the benzoic acid scaffold's versatility in drug design .
Properties
IUPAC Name |
4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)7-13(11(12)16)9-5-3-8(4-6-9)10(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFCBMNDYWRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-dimethyl-2-oxoazetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the azetidinone ring substituents, benzoic acid substitution patterns, or replacement of the lactam with other heterocycles. Key examples include:
Key Observations :
- Electronic Effects: Chloro and nitro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic reactions, whereas dimethylamino groups (e.g., in SS4 ) enhance electron-donating properties.
- Heterocycle Replacement: Thiazolidinones (SS4) and isobenzofuranones introduce distinct hydrogen-bonding and conformational features compared to azetidinones.
Physicochemical Properties
Limited solubility and stability data are available for the target compound, but inferences can be drawn from structural analogs:
- Solubility : The benzoic acid moiety generally imparts moderate aqueous solubility, which can be modulated by substituents. For example, caffeic acid exhibits higher solubility due to polar hydroxyl groups, whereas nitro-substituted derivatives (e.g., ) are less soluble.
- Acidity: The pKa of the carboxylic acid group in the target compound (~4.2) is comparable to other benzoic acid derivatives. Electron-withdrawing groups (e.g., NO₂ in ) lower the pKa, increasing acidity.
- Thermal Stability: β-Lactams are prone to ring-opening under acidic/basic conditions. The dimethyl groups in the target compound may slow hydrolysis compared to non-substituted analogs .
Biological Activity
4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid is a synthetic compound with significant potential in various biological applications. Its structure includes a benzoic acid moiety linked to a 3,3-dimethyl-2-oxoazetidine ring, which contributes to its unique chemical properties. This compound is characterized by the molecular formula and a molecular weight of approximately 219.24 g/mol .
- Molecular Formula :
- Molecular Weight : 219.24 g/mol
- Structural Features : Contains a benzoic acid group and an azetidine ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, including antimicrobial and antitumor activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections.
Antitumor Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antimicrobial | Pseudomonas aeruginosa | Inhibition of growth | |
| Antitumor | Various cancer cell lines | Induction of apoptosis |
Detailed Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against common pathogens. Results indicated significant inhibition at concentrations above 500 ppm for S. aureus and P. aeruginosa, while E. coli showed resistance.
-
Antitumor Mechanism Investigation :
- In vitro studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
